3,3-Diphenylpropanamide
Overview
Description
3,3-Diphenylpropanamide is a form of diphenylpropylamine . It is commonly conjugated to another agent giving a “bifunctional” molecule . Such agents are not infrequently used to treat Cardiovascular disease (CVD) . Further embellishment of the molecular structure can lead to an agent that is called Delucemine .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile . This is followed by catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine . Then, it reacts with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis
The molecular formula of this compound is C15H15NO . Its average mass is 225.286 Da and its monoisotopic mass is 225.115356 Da .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Choi et al. (2011) details a facile synthesis method for 3,3-diphenylpropanamides, which are then evaluated for their inhibitory activity against T-type calcium channels. This research indicates the potential medical applications of these compounds, particularly in neuroscience and pharmacology.
Crystal Structure and Antifungal Activity
The work of Yang et al. (2017) explores the synthesis of novel 3,3-diphenylpropanamide derivatives and their subsequent antifungal activity. This research contributes to the understanding of the chemical structure and biological applications of these compounds in combating fungal infections.
Crystal Structure Analysis
The crystal structure of (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide is elucidated in a study by Kolev et al. (1995). This research offers insight into the physical and chemical properties of the compound, which can be critical for its application in material science and drug design.
Selective Modulators and Probe Design
In the field of molecular biology, Khan et al. (2013) discuss the structure-activity relationship of diphenylpropanamide series as ROR-γ selective modulators. This study is significant for the development of specific probes and treatments targeting particular cellular receptors.
Fluorography in Biochemical Analysis
The use of this compound derivatives in fluorography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels is investigated by Bonner and Laskey (1974). This application is pivotal in biochemical analysis and molecular biology research.
Pharmaceutical Synthesis
In pharmaceutical chemistry, the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is explored by Shaojie (2004). The method developed is important for the large-scale preparation of compounds with potential therapeutic applications.
Metabolic Disposition Studies
Mutlib et al. (1990) study the metabolic disposition of N-(1-methyl-3,3-diphenylpropyl) formamide, providing insights into the pharmacokinetics and metabolism of diphenylpropanamide derivatives. Link to study.
Properties
IUPAC Name |
3,3-diphenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSJANEHGEKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322705 | |
Record name | 3,3-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-19-3 | |
Record name | NSC401877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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